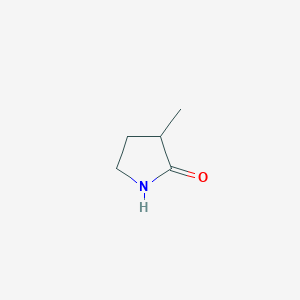

3-Methylpyrrolidin-2-on

Übersicht

Beschreibung

3-Methyl-2-pyrrolidinone is a compound that is structurally related to pyrrolidinones, a class of organic compounds characterized by a five-membered lactam ring. Although the provided papers do not directly discuss 3-Methyl-2-pyrrolidinone, they offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyrrolidinone derivatives. These papers provide a foundation for understanding the broader context of pyrrolidinone chemistry, which can be applied to the analysis of 3-Methyl-2-pyrrolidinone.

Synthesis Analysis

The synthesis of pyrrolidinone derivatives is a topic of interest in several papers. For instance, the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine suggests a method that could potentially be adapted for the synthesis of 3-Methyl-2-pyrrolidinone derivatives . Additionally, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of amino acids provides a mild procedure that could be relevant for introducing substituents into the pyrrolidinone ring . The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] also demonstrates the potential for creating structurally complex pyrrolidinone derivatives with high enantiopurity .

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives is crucial for their chemical properties and reactivity. The X-ray crystallography studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide detailed information on the bond lengths and angles, which are essential for understanding the three-dimensional conformation of these molecules . Similarly, the crystal structure of 3(4-Pyridil-methyl)amino-pyrrolidine-2,5-dione offers insights into the hydrogen bonding patterns and molecular packing, which could influence the reactivity and solubility of 3-Methyl-2-pyrrolidinone .

Chemical Reactions Analysis

The reactivity of pyrrolidinone derivatives is a key aspect of their chemical behavior. The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids indicates the potential for functionalizing the pyrrolidinone ring at specific positions . The review on the synthesis and reactions of 3-pyrrolidinones highlights the versatility of these compounds as substrates for the synthesis of various heterocyclic compounds . This suggests that 3-Methyl-2-pyrrolidinone could also be a versatile intermediate for the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. The studies on the physical and structural properties of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, including mass spectrometry, infrared, and proton NMR spectroscopies, provide a comprehensive understanding of the properties of these compounds . These techniques could be applied to 3-Methyl-2-pyrrolidinone to determine its purity, stability, and other relevant physical properties.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Pyrrolidin-2-on ist ein fünfgliedriger Lactam, der sowohl in natürlichen als auch in synthetischen Verbindungen vorkommt . Das Vorhandensein eines Pyrrol-2-on-Fragments in Arzneimitteln und Naturstoffen hat in der Entwicklung neuer Methoden zu ihrer Synthese erhebliche Aufmerksamkeit erlangt . Pyrrolidin-2-one wurden bei der Synthese verschiedener Alkaloide verwendet und ungewöhnlicher β-Aminosäuren wie Statin und seinen Derivaten .

Biologische Aktivitäten

Pyrrolidin-2-on-Derivate zeigen vielfältige biologische Aktivitäten wie entzündungshemmende, schmerzstillende , antibakterielle , kardiotoxische , antimykobakterielle , Antidepressiva , antivirale , Antitumor und andere Aktivitäten .

Organische Synthese

Pyrrolidin-2-on wird in der organischen Synthese verwendet, insbesondere bei der Bromierung von Alkenen . Die Bromierung organischer Moleküle ist eine wichtige Aufgabe in der synthetischen organischen Chemie .

Gerüst für biologisch aktive Verbindungen

Der fünfgliedrige Pyrrolidinring ist einer der Stickstoffheterocyclen, die von Medizinalchemikern häufig verwendet werden, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das große Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung effizient zu erforschen .

Beitrag zur Stereochemie

Der Pyrrolidinring trägt zur Stereochemie des Moleküls bei . Da eines der wichtigsten Merkmale des Pyrrolidinrings die Stereogenität der Kohlenstoffe ist, können verschiedene Stereoisomere und die räumliche Orientierung von Substituenten zu einem unterschiedlichen biologischen Profil von Arzneimittelkandidaten führen .

Erhöhte dreidimensionale Abdeckung

Die Nicht-Planarität des Rings - ein Phänomen, das als "Pseudorotation" bezeichnet wird - führt zu einer erhöhten dreidimensionalen (3D) Abdeckung . Dies ist besonders nützlich bei der Entwicklung neuer Pyrrolidinverbindungen mit unterschiedlichen biologischen Profilen .

Wirkmechanismus

Target of Action

3-Methylpyrrolidin-2-one, also known as 3-Methyl-2-pyrrolidinone, is a member of the class of pyrrolidine-2-ones . It’s under investigation for the treatment of multiple myeloma .

Mode of Action

It’s known that pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids .

Biochemical Pathways

It’s known that pyrrolidin-2-ones are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

Pharmacokinetics

It’s known that 3-methylpyrrolidin-2-one has ideal pharmaceutical properties for a cns drug in regard to water solubility, permeability and lipophilicity, and it has low binding to human plasma proteins .

Result of Action

It’s known that pyrrolidin-2-ones exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Action Environment

It’s known that it is used in the petrochemical, polymer and battery industries as a solvent, exploiting its nonvolatility and ability to dissolve diverse materials .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

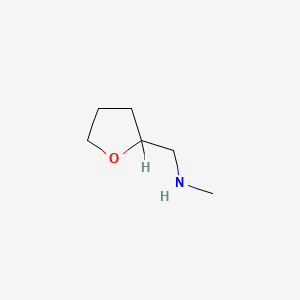

3-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCWQPKHSMJWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948446 | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2555-05-7 | |

| Record name | 3-Methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)